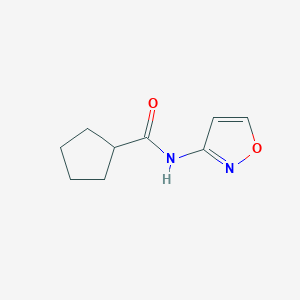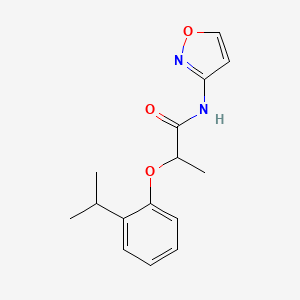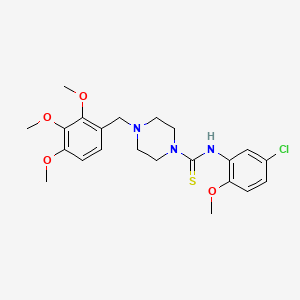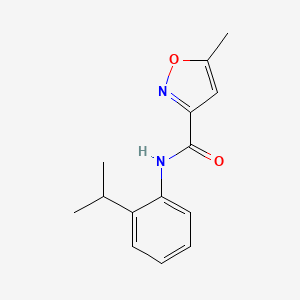![molecular formula C20H14ClNO6S B4626558 3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B4626558.png)
3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate
Overview
Description
The compound "3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate" belongs to a class of organic compounds known for their diverse chemical reactivity and potential for application in various fields of chemistry and materials science. Such compounds are often explored for their unique properties, including their ability to undergo a variety of chemical reactions, and their structural characteristics which can be elucidated through molecular structure analysis.
Synthesis Analysis
The synthesis of compounds similar to "3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate" often involves multi-step reactions, including nitration, sulfonation, and the formation of benzoate esters. For example, the synthesis of related benzo[b]thiophenes and their derivatives has been achieved through reactions involving nitroarenes and carbanions, indicating a method that could potentially be applied or adapted for the synthesis of the target compound (Nowacki & Wojciechowski, 2017).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, provides insight into the conformation and geometry of similar compounds. For instance, the structure of methyl 2-(4-nitrophenylthio)benzoate has been determined, offering a perspective on the spatial arrangement of substituents which could be relevant to understanding the molecular structure of "3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate" (Kucsman et al., 1986).
Chemical Reactions and Properties
The chemical reactivity of compounds like "3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate" can be inferred from studies on similar substances. For example, reactions involving pyridinolysis of nitrophenyl benzoates have been analyzed, shedding light on the mechanisms and reactivity patterns that could be expected from the target compound (Um et al., 2006).
Physical Properties Analysis
Physical properties such as melting points, solubility, and thermal stability are crucial for understanding the behavior of chemical compounds. While specific data on "3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate" are not readily available, related studies offer insights. For example, the thermal and spectroscopic analysis of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide provides a basis for predicting the physical properties of similar compounds (Sarojini et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are pivotal for the application and handling of organic compounds. Research on the reactions of phenyl sulfones, for example, offers insights into the electrophilic and nucleophilic behavior of compounds that share structural features with "3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate" (Foresti et al., 2003).
Scientific Research Applications
Environmental Implications and Remediation
Chlorobenzenes, including derivatives similar to "3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate," are significant due to their environmental persistence and potential toxicity. Research focuses on understanding their fate in soil and water and developing strategies for remediation. Dechlorination and biodegradation are key degradation pathways, particularly under anaerobic conditions, leading to less chlorinated, less toxic compounds. Techniques combining these processes show promise for soil remediation contaminated with chlorobenzenes (Brahushi et al., 2017).
Antioxidant Capacity and Chemical Reactions
The structure of "3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate" suggests potential antioxidant properties, as seen in related nitro-aromatic compounds. Studies on antioxidants' reaction pathways, such as those involving ABTS and similar assays, highlight the complexity and variety of reactions that such compounds can undergo, including coupling and oxidation without coupling. These insights are crucial for designing antioxidants with specific properties and applications (Ilyasov et al., 2020).
Pharmaceutical and Biological Research
Sulfonamide compounds, which share functional groups with "3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate," are explored for various pharmaceutical applications due to their wide-ranging biological activities. Research in this area spans from antibacterial agents to potential treatments for cancer and glaucoma, reflecting the diverse biological mechanisms that sulfonamides can influence. This underscores the potential of "3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate" and similar compounds in drug development and the importance of understanding their biological effects and mechanisms of action (Gulcin & Taslimi, 2018).
properties
IUPAC Name |
(3-chlorophenyl)methyl 2-(2-nitrophenyl)sulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO6S/c21-15-7-5-6-14(12-15)13-28-20(23)16-8-1-3-10-18(16)29(26,27)19-11-4-2-9-17(19)22(24)25/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPJINWSUBREHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-ethyl-2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4626495.png)
![1-(3,5-dimethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626506.png)

![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626515.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4626521.png)

![2-(4-methoxybenzoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4626545.png)
![N-(4-butylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4626547.png)
![2-(3-methyl-1-benzofuran-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626564.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-naphthyloxy)propanamide](/img/structure/B4626568.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4626574.png)
![methyl 4-(4-fluorophenyl)-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4626588.png)